molecular formula C24H26N4O3 B2377022 N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900876-06-4

N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2377022
CAS No.: 900876-06-4
M. Wt: 418.497
InChI Key: LPIBLOCWCUIEPL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its structure features:

  • A 4-ethylphenyl group at the carboxamide position.
  • A 3-methoxypropyl substituent at the 1-position of the pyrrolopyrimidine core.
  • A 9-methyl group on the pyrido ring.
  • A 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold, which is critical for hydrogen bonding and target interactions.

This compound is synthesized via condensation of substituted pyrimidine precursors with glycinate derivatives under reflux conditions in methanol, followed by hydrolysis and recrystallization steps .

Properties

IUPAC Name

N-(4-ethylphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-4-17-8-10-18(11-9-17)25-23(29)20-15-19-22(27(20)13-6-14-31-3)26-21-16(2)7-5-12-28(21)24(19)30/h5,7-12,15H,4,6,13-14H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIBLOCWCUIEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and other pharmacological effects supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H36N4O3C_{26}H_{36}N_{4}O_{3} with a molecular weight of 452.6 g/mol. The structure includes a pyrimidine core, which is known for its diverse biological activities.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including the compound . Pyrimidines are known to inhibit several key inflammatory mediators:

  • Cyclooxygenase Enzymes (COX-1 and COX-2) : Inhibitors of these enzymes can reduce the production of prostaglandins, which are involved in inflammation. For instance, IC50 values for related compounds against COX enzymes have been reported as follows:
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

These results indicate that derivatives similar to this compound may exhibit significant anti-inflammatory activity through COX inhibition .

The anti-inflammatory effects are attributed to the inhibition of various signaling pathways:

  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : This transcription factor plays a crucial role in regulating the immune response and inflammation.
  • Nitric Oxide (NO) Production : Compounds that inhibit iNOS (inducible Nitric Oxide Synthase) can reduce NO levels, contributing to anti-inflammatory effects.

Structure-Activity Relationships (SAR)

The effectiveness of pyrimidine derivatives often depends on their substituents and overall structure. Studies suggest that electron-releasing groups enhance the anti-inflammatory activity by stabilizing the active form of the compound or improving its binding affinity to target enzymes .

Case Studies

In Vivo Studies : Several in vivo models have demonstrated the efficacy of pyrimidine derivatives in reducing inflammation:

  • Carrageenan-induced Paw Edema : This model assesses the anti-inflammatory effect by measuring paw swelling in rats after carrageenan injection.
    • Results showed that certain derivatives exhibited effects comparable to indomethacin, a standard anti-inflammatory drug.
  • Cotton Pellet-induced Granuloma : This model evaluates chronic inflammation.
    • Compounds showed significant reduction in granuloma formation, indicating potent anti-inflammatory properties .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name / Substituents Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported)
Target Compound (4-ethylphenyl, 3-methoxypropyl, 9-methyl) C24H26N4O3 418.49 g/mol 4-ethylphenyl, 3-methoxypropyl, 9-methyl Not explicitly reported in evidence
N-(4-isopropylphenyl) analogue () C24H26N4O3 418.5 g/mol 4-isopropylphenyl No activity data
N-(2,4-dimethoxyphenyl) analogue () C24H26N4O5 466.5 g/mol 2,4-dimethoxyphenyl No activity data
N-(2-phenylethyl) analogue () C24H26N4O3 418.49 g/mol 2-phenylethyl No activity data
N-(2-ethylphenyl)-1,9-dimethyl analogue () C21H20N4O2 360.42 g/mol 2-ethylphenyl, no methoxypropyl No activity data
Ag85C inhibitor () C23H23N5O3 433.47 g/mol Benzyl, imidazol-1-ylpropyl MIC: 20 mg/mL (MDR-Mtb)

Impact of Aryl Substituents

  • 4-Ethylphenyl vs. Ethyl may enhance metabolic stability compared to isopropyl, which is prone to oxidative degradation.
  • 4-Ethylphenyl vs. 2,4-Dimethoxyphenyl () :

    • Methoxy groups improve aqueous solubility (logS ~-4.0 vs. -5.2 for ethylphenyl) but introduce hydrogen-bond acceptors that may hinder blood-brain barrier penetration .
  • Para vs. Ortho Substitution () :

    • The 2-ethylphenyl analogue () lacks the para-substitution of the target compound, leading to steric hindrance and reduced binding affinity in enzyme assays .

Role of the 3-Methoxypropyl Chain

  • The 3-methoxypropyl group in the target compound contributes to: Solubility: Methoxy increases polarity compared to non-polar chains (e.g., benzyl in ). Metabolism: The propyl chain is susceptible to oxidative cleavage, but the methoxy group slows degradation compared to unsubstituted alkyl chains .

Influence of the 9-Methyl Group

  • The 9-methyl substituent on the pyrido ring (shared with and ) stabilizes the planar conformation of the core scaffold, enhancing π-π stacking interactions with aromatic residues in enzyme active sites .

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